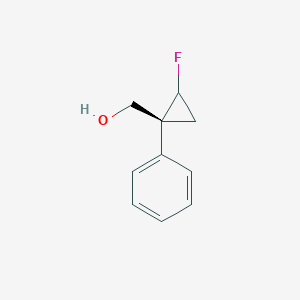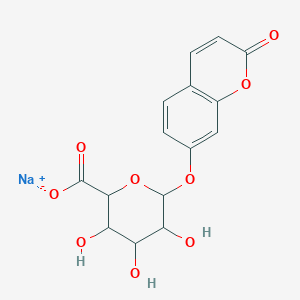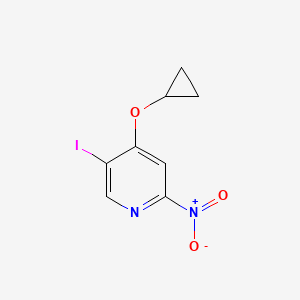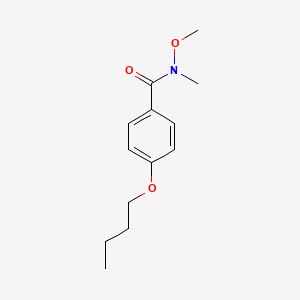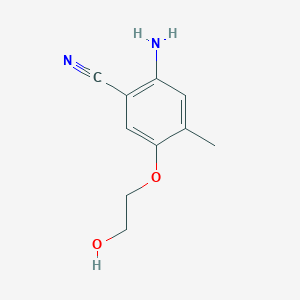
Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl- is a chemical compound with a complex structure that includes an amino group, a hydroxyethoxy group, and a methyl group attached to a benzonitrile core
Preparation Methods
The synthesis of Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl- typically involves multiple steps. One common method starts with 2-amino-5-nitrophenol as a raw material, which is mixed with an alkali and a solvent. A hydroxyethylation reagent is then added, and the mixture is reacted under specific pressure and temperature conditions to generate 2-(3-nitro-6-aminophenoxy) ethanol. This intermediate is then reacted with chloroethyl chloroformate in the presence of a catalyst, followed by condensation and hydrolysis to obtain the final product .
Chemical Reactions Analysis
Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino or hydroxyethoxy groups are replaced by other functional groups.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl- involves its interaction with specific molecular targets and pathways. The amino and hydroxyethoxy groups play a crucial role in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl- can be compared with other similar compounds such as:
2-amino-5-{[2-(2-hydroxyethoxy)ethyl]amino}benzonitrile: This compound has a similar structure but with different substituents.
4-Fluorobenzylamine: Another compound with a benzonitrile core but different functional groups.
Phenylboronic acid: A compound with a similar aromatic structure but different functional groups and reactivity.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-amino-5-(2-hydroxyethoxy)-4-methylbenzonitrile |
InChI |
InChI=1S/C10H12N2O2/c1-7-4-9(12)8(6-11)5-10(7)14-3-2-13/h4-5,13H,2-3,12H2,1H3 |
InChI Key |
RIDNVDUZZOMLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCCO)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[4-(Ethoxycarbonyl)piperidin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B14805464.png)
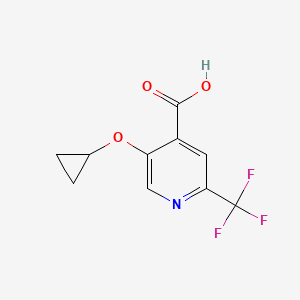
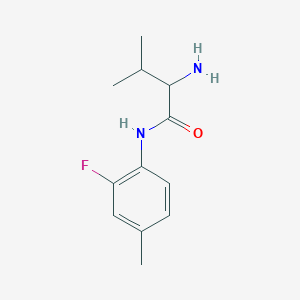
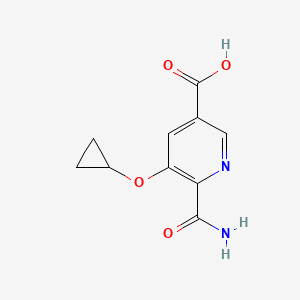
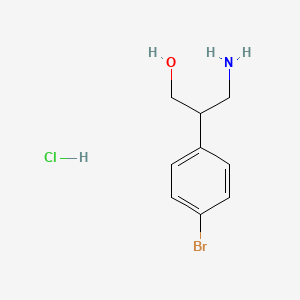
![5-[4-(Methylthio)phenyl]oxazole](/img/structure/B14805489.png)

